molecular formula C14H15ClN2O3S B486505 N-(5-Chloro-pyridin-2-yl)-4-methoxy-2,3-dimethyl-benzenesulfonamide CAS No. 723744-83-0

N-(5-Chloro-pyridin-2-yl)-4-methoxy-2,3-dimethyl-benzenesulfonamide

Cat. No.: B486505
CAS No.: 723744-83-0
M. Wt: 326.8g/mol
InChI Key: XQRZKJKZAUAJHD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic structures. The compound features a sulfonamide functional group (-SO₂NH-) serving as the central linker between two distinct aromatic systems: a 5-chloropyridine ring and a substituted benzene ring bearing methoxy and dimethyl substituents. The molecular formula can be represented as C₁₄H₁₅ClN₂O₃S, indicating the presence of 14 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom.

The structural identification of this compound reveals several key features that distinguish it from simpler sulfonamide derivatives. The chlorine substituent at the 5-position of the pyridine ring introduces electron-withdrawing character, which can significantly influence the compound's reactivity and biological activity. Related compounds in the literature, such as N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, demonstrate molecular weights around 326.8 g/mol, suggesting that the target compound would have a similar molecular weight. The specific positioning of the methoxy group at the 4-position and the dimethyl substituents at the 2,3-positions on the benzene ring creates a unique substitution pattern that may confer distinct pharmacological properties compared to other regioisomers.

The sulfonamide linkage itself represents a critical structural element, as it contains both the sulfur-oxygen double bonds characteristic of sulfonyl groups and the nitrogen-hydrogen bond that can participate in hydrogen bonding interactions. This functional group has been extensively studied for its role in biological systems, particularly in the context of enzyme inhibition and protein binding. The compound's heterocyclic nature, incorporating both pyridine and benzene ring systems, places it within the broader category of heterocyclic compounds that constitute the largest and most varied family of organic compounds.

Historical Context in Sulfonamide Chemistry

The historical development of sulfonamide chemistry provides essential context for understanding the significance of this compound within the broader pharmaceutical landscape. Sulfonamides represent one of the first classes of synthetic antimicrobial drugs, with their discovery marking a revolutionary moment in chemotherapy during the early 20th century. The first sulfonamide to be developed was sulfanilamide in 1906, although its antimicrobial properties were not recognized until the late 1930s. This discovery initiated a new era in medicinal chemistry, demonstrating that synthetic compounds could effectively combat bacterial infections.

The evolution of sulfonamide chemistry has been characterized by systematic structural modifications aimed at improving efficacy, reducing toxicity, and expanding the spectrum of biological activity. Early sulfonamide derivatives, including sulfamethazine and sulfadiazine, established the fundamental structure-activity relationships that continue to guide modern sulfonamide design. These compounds demonstrated that modifications to the aromatic substituents and the nature of the heterocyclic components could dramatically alter biological activity. The development of sulfonamides with chlorinated pyridine moieties represents a more recent advancement, incorporating the electron-withdrawing properties of chlorine to enhance binding affinity and selectivity.

Historical Sulfonamide Development Year Key Innovation Biological Activity
Sulfanilamide 1906/1930s First synthetic antimicrobial Broad-spectrum antibacterial
Sulfamethazine 1940s Veterinary applications Gastrointestinal infections
Sulfadiazine 1940s Combination therapy Toxoplasmosis treatment
Chloropyridine derivatives 1990s-2000s Enhanced selectivity Enzyme inhibition

The incorporation of chlorinated pyridine moieties into sulfonamide structures reflects the modern understanding of how halogen substituents can modulate biological activity. Chlorine substitution at specific positions on heterocyclic rings can enhance lipophilicity, improve membrane permeability, and increase binding affinity to target proteins through halogen bonding interactions. This strategic use of chlorine substitution has become a common approach in contemporary drug design, particularly for compounds intended to interact with specific enzyme active sites or receptor binding domains.

Position Within Contemporary Heterocyclic Compound Research

Contemporary heterocyclic compound research has positioned sulfonamide derivatives like this compound at the forefront of medicinal chemistry innovation. The field has evolved beyond the traditional antimicrobial applications of sulfonamides to encompass a diverse range of therapeutic targets, including enzyme inhibition, receptor modulation, and anti-inflammatory activity. Modern research emphasizes the development of compounds with enhanced selectivity and reduced off-target effects, goals that are particularly relevant for complex heterocyclic structures.

The current research landscape for heterocyclic sulfonamides is characterized by several key trends that are exemplified in compounds like the target molecule. First, there is an increased focus on multi-target compounds that can simultaneously interact with multiple biological pathways, potentially offering superior therapeutic efficacy compared to single-target drugs. The structural complexity of this compound, with its multiple aromatic systems and diverse substituents, makes it well-suited for such multi-target approaches.

Second, contemporary research places significant emphasis on understanding the structure-activity relationships that govern biological activity. The specific substitution pattern observed in this compound, including the 5-chloro substitution on the pyridine ring and the 4-methoxy-2,3-dimethyl pattern on the benzene ring, represents a carefully designed arrangement that may optimize interactions with specific biological targets. Related compounds in the literature, such as various N-(5-chloropyridin-2-yl) derivatives, have demonstrated diverse biological activities that correlate with their specific substitution patterns.

Third, the field has witnessed an increased integration of computational chemistry and molecular modeling approaches to guide compound design and optimization. The heterocyclic nature of compounds like this compound makes them particularly amenable to computational analysis, as their multiple aromatic systems and functional groups provide numerous interaction points that can be modeled and predicted using sophisticated algorithms.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-9-10(2)13(6-5-12(9)20-3)21(18,19)17-14-7-4-11(15)8-16-14/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRZKJKZAUAJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-2,3-dimethylbenzene

The benzene core is functionalized via methylation of 2,3-dimethylphenol. Dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) facilitates the conversion. For example, methylation of 2,3-dimethylphenol in acetone with dimethyl sulfate achieves yields >90% under reflux conditions.

Reaction Conditions:

  • Solvent: Acetone or dimethylformamide.

  • Temperature: 50–80°C.

  • Base: Anhydrous potassium carbonate.

StepReagentsYield
MethylationDimethyl sulfate, K₂CO₃90–95%

Chlorosulfonation of 4-Methoxy-2,3-dimethylbenzene

Chlorosulfonic acid introduces the sulfonyl chloride group at the position para to the methoxy group (position 1), leveraging the directing effects of the methoxy and methyl substituents. The reaction is exothermic and requires controlled temperatures (0–5°C) to avoid polysubstitution.

Optimized Protocol:

  • Add chlorosulfonic acid dropwise to 4-methoxy-2,3-dimethylbenzene in dichloromethane.

  • Stir at 0°C for 2 hours, then warm to room temperature.

  • Quench with ice water and extract the sulfonyl chloride intermediate.

Key Considerations:

  • Moisture Control: Anhydrous conditions prevent hydrolysis to the sulfonic acid.

  • Regioselectivity: Methoxy groups direct sulfonation to the para position, while methyl groups minimally influence orientation.

Coupling with 5-Chloro-2-aminopyridine

The sulfonyl chloride intermediate reacts with 5-chloro-2-aminopyridine in a nucleophilic substitution. A base (e.g., pyridine) neutralizes HCl, driving the reaction to completion.

Procedure:

  • Dissolve 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in THF.

  • Add 5-chloro-2-aminopyridine and pyridine at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Purify via recrystallization (e.g., ethanol/water).

Yield Optimization:

  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane enhances reagent solubility.

  • Stoichiometry: A 1.2:1 molar ratio of amine to sulfonyl chloride minimizes unreacted starting material.

ParameterOptimal Value
Temperature0°C → room temperature
Reaction Time12–24 hours
SolventTHF

Alternative Synthetic Routes and Modifications

Direct Sulfonation of Pre-functionalized Intermediates

An alternative approach involves sulfonating 4-methoxy-2,3-dimethylbenzene before introducing the methoxy group. However, this method risks over-sulfonation and requires stringent temperature control.

Use of Protective Groups

Protecting the amine group in 5-chloro-2-aminopyridine with tert-butoxycarbonyl (Boc) can improve reaction efficiency, though deprotection adds an extra step.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation:

    • Solution: Use excess chlorosulfonic acid and low temperatures to favor monosubstitution.

  • Hydrolysis of Sulfonyl Chloride:

    • Solution: Conduct reactions under anhydrous conditions with molecular sieves.

  • Purification of Final Product:

    • Solution: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and byproducts.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR: Peaks for methoxy (δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.1–2.3 ppm).

  • IR Spectroscopy: S=O stretching vibrations at 1150–1350 cm⁻¹.

  • Mass Spectrometry: Molecular ion peak at m/z 349 (M⁺).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for chlorosulfonation to enhance safety and yield. For example, a patent describes a 74% yield using titanium isopropoxide and cumene hydroperoxide in a controlled oxidation step .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-pyridin-2-yl)-4-methoxy-2,3-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the benzene ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a transition metal catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol
  • IUPAC Name : N-(5-chloro-pyridin-2-yl)-4-methoxy-2,3-dimethyl-benzenesulfonamide

The structure features a pyridine ring substituted with a chloro group, a methoxy group, and a sulfonamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the pyridine ring enhances the compound's interaction with microbial targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines, including those of breast and prostate cancer . The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented in various studies. Sulfonamides can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process . This property positions this compound as a candidate for developing new anti-inflammatory drugs.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds .

Case Study: Anticancer Activity

A study published in Medicinal Chemistry evaluated several sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against clinical isolates of E. coli and C. albicans. The findings revealed that modifications to the sulfonamide structure significantly increased antibacterial potency, suggesting that this compound could be optimized for better efficacy .

Mechanism of Action

The mechanism of action of N-(5-Chloro-pyridin-2-yl)-4-methoxy-2,3-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular proteins, affecting various biochemical pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 5-chloro-pyridinyl group in the target compound may enhance electrophilicity compared to thiazolyl or anilinopyridinyl groups .
  • Solubility : Unlike sodium salts of sulfonamides (e.g., compounds 9c and 9d in ), the target compound lacks ionic groups, likely reducing aqueous solubility .

Biological Activity

N-(5-Chloro-pyridin-2-yl)-4-methoxy-2,3-dimethyl-benzenesulfonamide is a compound of interest due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H14ClN1O3S\text{C}_{13}\text{H}_{14}\text{ClN}_{1}\text{O}_{3}\text{S}

This structure includes a pyridine ring, a methoxy group, and a sulfonamide moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that it exhibits selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a potential therapeutic window for treatment .
  • Antimicrobial Properties :
    • It has been evaluated for its antibacterial and antifungal activities. Preliminary data suggest that the compound effectively inhibits the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • In vitro studies have indicated that the compound can reduce inflammatory markers in cell cultures, suggesting its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Enzymes : The compound has been found to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .
  • Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 0.126 μM against MDA-MB-231
AntibacterialEffective against specific strains
Anti-inflammatoryReduces inflammatory markers

Case Study: Anticancer Efficacy

In a study on triple-negative breast cancer (TNBC), this compound exhibited significant inhibitory effects on cell proliferation with an IC50 value of 0.126 μM. It was noted that this compound displayed nearly 20-fold selectivity for cancerous over non-cancerous cells, highlighting its potential as an effective anticancer agent .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate detailed pathways through which the compound exerts its effects.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(5-Chloro-pyridin-2-yl)-4-methoxy-2,3-dimethyl-benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

A1. The synthesis typically involves coupling a substituted pyridine amine with a sulfonyl chloride derivative. For example:

  • Step 1: React 5-chloropyridin-2-amine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products .
  • Critical Parameters:
    • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
    • Temperature: Room temperature to 50°C to avoid decomposition.
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) .

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

A2. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyridine/benzene rings).
  • High-Performance Liquid Chromatography (HPLC): Purity >95% using a C18 column (acetonitrile/water mobile phase).
  • Mass Spectrometry (MS): ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assays?

A3. Contradictions may arise from assay conditions or target specificity. A systematic approach includes:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC50 values in enzymatic vs. cell-based assays).
  • Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict binding affinities to related enzymes/receptors .
  • Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. Q4. What advanced structural characterization methods are employed to study its interactions with biological targets?

A4.

  • X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify key hydrogen bonds (e.g., sulfonamide NH to catalytic lysine) .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) to receptors in real-time.
  • Molecular Dynamics Simulations: Analyze conformational flexibility and solvent accessibility using software like GROMACS .

Q. Q5. How can the sulfonamide moiety be modified to enhance selectivity for a specific enzyme isoform?

A5.

  • Rational Design: Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to exploit hydrophobic pockets in the target enzyme.
  • Isosteric Replacements: Substitute the sulfonamide with a sulfamate or phosphonamide group to modulate polarity and binding affinity.
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substitutions (e.g., halogen, methyl, nitro groups) and correlate changes with activity data .

Experimental Design & Data Analysis

Q. Q6. What strategies mitigate by-product formation during the synthesis of this compound?

A6. Common by-products (e.g., di-sulfonated derivatives) are minimized by:

  • Controlled Stoichiometry: Use a 1:1 molar ratio of amine to sulfonyl chloride.
  • Low-Temperature Reactions: Conduct reactions at 0–5°C to slow down competing pathways.
  • In-Situ Monitoring: TLC or inline IR spectroscopy to track reaction progress .

Q. Q7. How can researchers validate the compound’s mechanism of action in cellular models?

A7.

  • Knockdown/Overexpression Models: Use siRNA or CRISPR-Cas9 to silence/overexpress the putative target and observe rescue effects.
  • Biochemical Assays: Measure downstream biomarkers (e.g., phosphorylation levels via Western blot).
  • Fluorescence-Based Probes: Design fluorescently tagged analogs (e.g., BODIPY conjugates) for subcellular localization studies .

Notes on Evidence Utilization

  • Synthesis protocols were inferred from structurally related sulfonamides .
  • Crystallography and SAR data were adapted from analogous compounds with reported X-ray structures .
  • Biological mechanisms were extrapolated from studies on sulfonamide derivatives targeting enzymes .

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